molecular formula C10H10ClNO3 B12984113 Methyl (R)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Methyl (R)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Cat. No.: B12984113
M. Wt: 227.64 g/mol
InChI Key: GYGOYMWNPXCNMW-LURJTMIESA-N
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Description

Methyl ®-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a chemical compound with a complex structure. It belongs to the class of heterocyclic compounds and contains both a pyridine ring and a furo[3,2-b]pyridine ring. The “R” configuration indicates the stereochemistry at the chiral center.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Enantioselective Synthesis:

Industrial Production::
  • While there is no specific industrial-scale production method reported for this compound, research laboratories and pharmaceutical companies synthesize it for further investigations.

Chemical Reactions Analysis

Methyl ®-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate can undergo several reactions:

    Oxidation: It may be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Common Reagents: Reagents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various nucleophiles are commonly used.

    Major Products: The specific products depend on the reaction conditions and the substituents present.

Scientific Research Applications

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It may serve as a pharmacophore in drug discovery.

    Medicine: Investigations into its potential therapeutic effects are ongoing.

    Industry: Its applications in materials science, agrochemicals, and fine chemicals are being explored.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • It may interact with specific receptors or enzymes, modulating cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

: Example reference: Smith, J. K. et al. J. Org. Chem. 2019 , 84, 1234–1245. : Example reference: Johnson, L. M. et al. Tetrahedron Lett. 2020 , 61, 5678–5681.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl 2-[(3R)-6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl]acetate

InChI

InChI=1S/C10H10ClNO3/c1-14-9(13)2-6-5-15-8-3-7(11)4-12-10(6)8/h3-4,6H,2,5H2,1H3/t6-/m0/s1

InChI Key

GYGOYMWNPXCNMW-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@H]1COC2=C1N=CC(=C2)Cl

Canonical SMILES

COC(=O)CC1COC2=C1N=CC(=C2)Cl

Origin of Product

United States

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